

1-Tetradecanol: A Comprehensive Technical Review of a Key Fatty Alcohol

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tetradecanol, also widely known as myristyl alcohol, is a saturated fatty alcohol with a 14-carbon chain. Its chemical structure, CH3(CH2)12CH2OH, underpins its classification as a fatty alcohol, a group of high-molecular-weight, straight-chain primary alcohols derived from natural fats and oils.[1][2][3] This technical guide provides an in-depth overview of **1-tetradecanol**, encompassing its physicochemical properties, synthesis, purification, and analytical methodologies. Furthermore, it delves into its metabolic context and presents detailed experimental protocols relevant to its study and application in research and development.

Introduction to 1-Tetradecanol

1-Tetradecanol is a white, waxy solid at room temperature, characterized by its emollient and emulsion-stabilizing properties.[1][2] These characteristics have led to its widespread use in the cosmetics and personal care industries.[1][4] In the realm of scientific research and drug development, **1-tetradecanol** and its derivatives are of interest for their biocompatibility and potential roles in various biological processes. It is naturally derived from sources such as coconut oil, palm kernel oil, and nutmeg, from which myristic acid, its precursor, is obtained.[3] [5]

Physicochemical Properties of 1-Tetradecanol



A comprehensive summary of the key quantitative properties of **1-tetradecanol** is presented in the table below, facilitating easy reference and comparison.

Property	Value	Units
IUPAC Name	Tetradecan-1-ol	-
Common Names	Myristyl alcohol, Tetradecyl alcohol	-
CAS Number	112-72-1	-
Molecular Formula	C14H30O	-
Molar Mass	214.39	g/mol
Melting Point	38	°C
Boiling Point	>260	°C
Density	0.824	g/cm³
Water Solubility	Practically insoluble	-
Solubility in other solvents	Soluble in diethyl ether, slightly soluble in ethanol	-

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **1-tetradecanol**, crucial for laboratory-scale research and development.

Synthesis of 1-Tetradecanol via Reduction of Myristic Acid

1-Tetradecanol is commonly synthesized by the reduction of myristic acid or its esters.[1][2] A standard laboratory procedure using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is detailed below.

Materials:



- Myristic acid (Tetradecanoic acid)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Lithium aluminum hydride (LiAlH₄)
- 10% Sulfuric acid (H₂SO₄)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- · Heating mantle
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a dry round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon).
- A solution of myristic acid in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with continuous stirring. The addition should be slow to control the exothermic reaction.
- After the addition is complete, the reaction mixture is gently refluxed for a few hours to ensure the complete reduction of the carboxylic acid.



- The reaction is then cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by a 10% sulfuric acid solution.
- The ethereal layer is separated using a separatory funnel. The aqueous layer is extracted a few more times with diethyl ether to ensure complete recovery of the product.
- The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure using a rotary evaporator to yield crude 1tetradecanol.

Purification of 1-Tetradecanol by Recrystallization

The crude **1-tetradecanol** obtained from synthesis can be purified by recrystallization to obtain a high-purity solid.

Materials:

- Crude 1-Tetradecanol
- Ethanol or acetone (recrystallization solvent)
- Erlenmeyer flask
- Hot plate
- Buchner funnel and flask
- Filter paper

Procedure:

- The crude 1-tetradecanol is placed in an Erlenmeyer flask.
- A minimum amount of the chosen solvent (e.g., ethanol) is added to the flask.
- The mixture is heated gently on a hot plate with swirling until the solid completely dissolves.

 More solvent can be added dropwise if necessary to achieve complete dissolution at the



boiling point.

- The hot, saturated solution is allowed to cool slowly to room temperature, during which 1tetradecanol will start to crystallize.
- To maximize the yield, the flask can be subsequently placed in an ice bath to promote further crystallization.
- The purified crystals are collected by vacuum filtration using a Buchner funnel.
- The crystals are washed with a small amount of ice-cold solvent to remove any remaining impurities.
- The purified **1-tetradecanol** is then dried to remove any residual solvent.

Analysis of 1-Tetradecanol by Gas Chromatography (GC)

The purity and quantity of **1-tetradecanol** can be effectively determined using gas chromatography with a flame ionization detector (GC-FID).

Sample Preparation:

- A stock solution of 1-tetradecanol is prepared in a suitable solvent such as hexane or dichloromethane.
- For quantitative analysis, a series of calibration standards of known concentrations are prepared by diluting the stock solution.
- An internal standard (e.g., a fatty alcohol of a different chain length not present in the sample) can be added to both the standards and the sample for improved accuracy.

GC-FID Conditions (Example):

- Column: A non-polar or mid-polar capillary column (e.g., DB-5 or HP-5) is suitable for fatty alcohol analysis.
- Injector Temperature: 250 °C





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Detector Temperature: 280 °C

Oven Temperature Program:

Initial temperature: 100 °C, hold for 1 minute.

Ramp: Increase to 250 °C at a rate of 10 °C/minute.

Final hold: Hold at 250 °C for 5 minutes.

Carrier Gas: Helium or Hydrogen at a constant flow rate.

Injection Volume: 1 μL

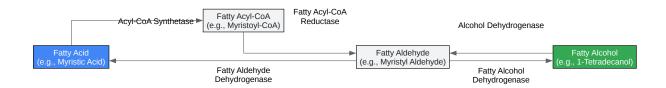
Data Analysis:

- The retention time of the peak corresponding to 1-tetradecanol is used for qualitative identification by comparing it to a standard.
- For quantitative analysis, a calibration curve is constructed by plotting the peak area (or the
 ratio of the analyte peak area to the internal standard peak area) against the concentration of
 the standards. The concentration of 1-tetradecanol in the sample is then determined from
 this curve.

Metabolic Pathway of Fatty Alcohols

1-Tetradecanol, being a fatty alcohol, participates in the general metabolic pathways of this class of molecules. The "fatty alcohol cycle" involves the interconversion of fatty acids, fatty aldehydes, and fatty alcohols. This cycle is crucial for the synthesis and degradation of ether lipids and wax esters. The key enzymes in this pathway are fatty acyl-CoA reductase, which reduces fatty acyl-CoAs to fatty alcohols, and fatty alcohol dehydrogenase and fatty aldehyde dehydrogenase, which oxidize fatty alcohols back to fatty acids.





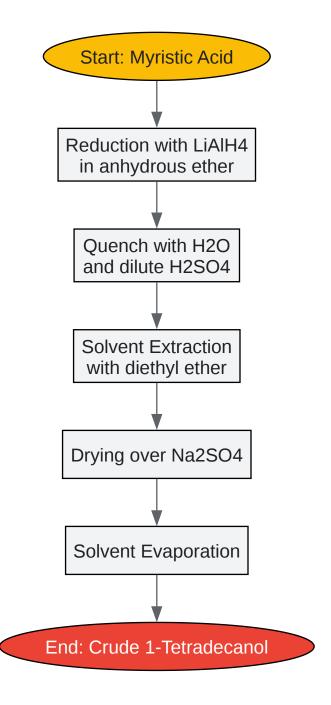
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Fig. 1: Simplified diagram of the fatty alcohol metabolic pathway.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflows for the synthesis, purification, and analysis of **1-tetradecanol** as described in the experimental protocols.

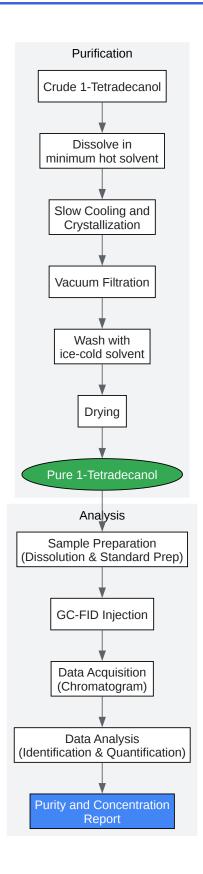




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Fig. 2: Workflow for the synthesis of **1-tetradecanol**.





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Fig. 3: Workflow for the purification and analysis of **1-tetradecanol**.



Conclusion

1-Tetradecanol stands as a significant fatty alcohol with diverse applications stemming from its unique physicochemical properties. For researchers and professionals in drug development, a thorough understanding of its synthesis, purification, and analytical characterization is paramount. The detailed protocols and workflows provided in this guide offer a practical framework for the laboratory investigation and utilization of **1-tetradecanol**. Its role in fatty alcohol metabolism further highlights its biological relevance, suggesting avenues for future research into its physiological and pharmacological effects.

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